![molecular formula C13H8ClNO5 B5711475 2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid](/img/structure/B5711475.png)
2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid
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Overview
Description
2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid is an organic compound that features a complex structure with both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid typically involves multiple steps. One common method includes the nitration of 2-chlorobenzoic acid to form 2-chloro-5-nitrobenzoic acid. This intermediate can then undergo a Suzuki-Miyaura coupling reaction with a furan derivative to introduce the furan ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The chloro and furan groups may also contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the furan and nitroethenyl moieties.
5-chloro-2-nitrobenzoic acid: Similar structure but with different positioning of the chloro and nitro groups.
2-chloro-5-nitrobenzaldehyde: Contains an aldehyde group instead of the carboxylic acid group.
Uniqueness
2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid is unique due to the presence of both the furan ring and the nitroethenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-3-1-8(7-10(11)13(16)17)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQQHUTESHFRT-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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